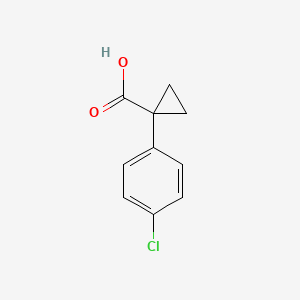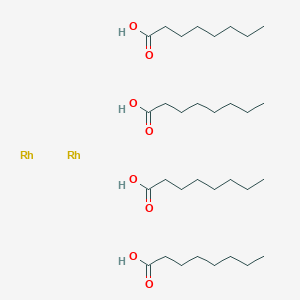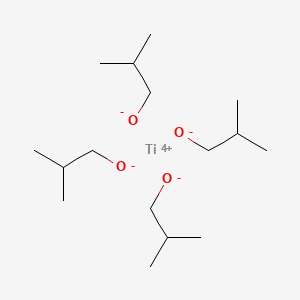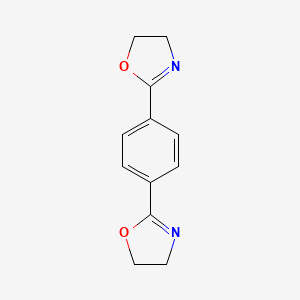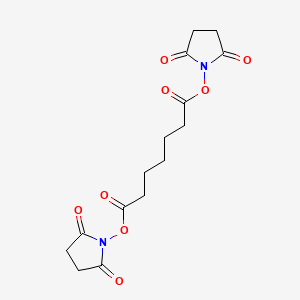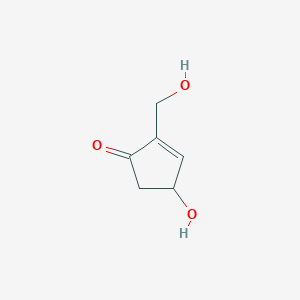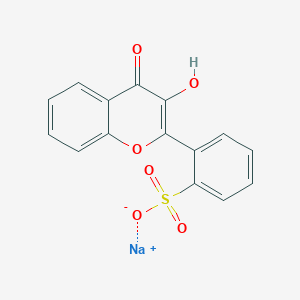![molecular formula C34H36FN5O2 B1662126 N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide CAS No. 1094873-14-9](/img/structure/B1662126.png)
N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide
Overview
Description
Mechanism of Action
Target of Action
JNJ-31020028 is a selective and brain penetrant antagonist of the neuropeptide Y Y2 receptor . It has high affinity for both human and rat Y2 receptors, with pIC50 values of 8.07 and 8.22 respectively . The Y2 receptor is particularly relevant for its autoreceptor role in inhibiting the release of Neuropeptide Y (NPY) and other neurotransmitters .
Mode of Action
JNJ-31020028 interacts with the Y2 receptor, acting as an antagonist . This means it binds to the receptor and blocks its activation by NPY. This inhibition prevents the release of NPY and other neurotransmitters .
Biochemical Pathways
The Y2 receptor is involved in several physiological processes through its interaction with NPY. These include feeding behavior, cognitive processes, emotion regulation, circadian rhythms, and disorders such as epilepsy and cancer . By blocking the Y2 receptor, JNJ-31020028 can potentially influence these processes.
Pharmacokinetics
The non-radioactive reference compound, N-Me-JNJ-31020028, was synthesized through batch synthesis and continuous flow methodology, with yields of 43% and 92% respectively .
Result of Action
JNJ-31020028 has been shown to increase norepinephrine release in the hypothalamus, consistent with the colocalization of norepinephrine and NPY . It also blocked stress-induced elevations in plasma corticosterone, without altering basal levels, and normalized food intake in stressed animals without affecting basal food intake .
Preparation Methods
The synthesis of JNJ-31020028 involves several steps. One of the methods includes the continuous flow methylation of a precursor compound using a tubular reactor, which is ideal for scaling up reactions . The non-radioactive reference compound, N-methyl-JNJ-31020028, was synthesized through both batch synthesis and continuous flow methodology, yielding 43% and 92%, respectively . The radiochemical synthesis of N-[11C]Me-JNJ-31020028 was achieved with a radiochemical purity greater than 99%, a radiochemical yield of 31%, and a molar activity of 156 GBq/μmol .
Chemical Reactions Analysis
JNJ-31020028 undergoes various chemical reactions, including binding selectively to human, rat, and mouse neuropeptide Y Y2 receptors with pIC50 values of 8.07, 8.22, and 8.21, respectively . It inhibits the peptide YY-induced calcium response with a pKB value of 8.04 . The compound is also known to affect the level of plasma corticosterone and refeeding results in stressed animals .
Scientific Research Applications
JNJ-31020028 has been extensively studied for its applications in neuroscience research. It has been used to investigate the role of neuropeptide Y Y2 receptors in various physiological processes, including feeding behavior, cognitive processes, emotion regulation, circadian rhythms, and disorders such as epilepsy and cancer . The compound has also been utilized in positron emission tomography (PET) imaging studies to understand the functional role of Y2 receptors and evaluate their potential as therapeutic targets .
Comparison with Similar Compounds
JNJ-31020028 is compared to other neuropeptide Y Y2 receptor antagonists, such as JNJ-5207787 . JNJ-31020028 has higher affinity and potency for the Y2 receptor and shows high levels of receptor occupancy after systemic administration . Other similar compounds include ®-JNJ-31020028, which also exhibits high affinity and selectivity for the Y2 receptor . The uniqueness of JNJ-31020028 lies in its high selectivity and brain-penetrant properties, making it a valuable tool for studying the neuropeptide Y Y2 receptor’s role in various physiological and pathological conditions .
Properties
IUPAC Name |
N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36FN5O2/c1-3-38(4-2)34(42)32(25-11-6-5-7-12-25)40-21-19-39(20-22-40)31-17-16-27(23-30(31)35)37-33(41)29-15-9-8-14-28(29)26-13-10-18-36-24-26/h5-18,23-24,32H,3-4,19-22H2,1-2H3,(H,37,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUNRYUVDVWTTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094873-14-9 | |
| Record name | JNJ-31020028 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094873149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-31020028 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73F8XED6YP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B1662045.png)
